molecular formula C10H14O4 B1615819 Dimethyl 4-cyclohexene-1,2-dicarboxylate CAS No. 7500-55-2

Dimethyl 4-cyclohexene-1,2-dicarboxylate

Cat. No. B1615819
CAS RN: 7500-55-2
M. Wt: 198.22 g/mol
InChI Key: DVVAGRMJGUQHLI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Dimethyl 4-cyclohexene-1,2-dicarboxylate has the following molecular structure:

Scientific Research Applications

Sesquiterpene Synthesis

Dimethyl 4-cyclohexene-1,2-dicarboxylate serves as an intermediate in the synthesis of various sesquiterpenes. An example is its transformation into cis-dimethyl 1,2,3,5-tetrahydro-1-oxo-4a(4H), 8a (8H)-naphthalenedicarboxylate, a key synthetic intermediate for a range of sesquiterpene syntheses (Bilyard & Garratt, 1981).

Catalysis in Hydrogenation Processes

It plays a crucial role in hydrogenation reactions, particularly in the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol. This process uses a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor, achieving high conversion rates and selectivity (Zhang, Fan, & Li, 2013).

Structure-Property Relationships

The compound is also studied for its structural properties. Theoretical information indices of its cis- and trans- variants, including their methyl and dimethyl substituted derivatives, have been calculated to understand correlations with physicochemical properties (Salakhov, Bagmanov, & Grechkina, 2009).

Synthesis of Cyclohexene Derivatives

Additionally, it is used in the synthesis of cyclohexene derivatives. An example includes its treatment with potassium tert-butoxide, leading to the formation of methyl 2-methyl-3-(phenylsulfonyl)-1-cyclopentenecarboxylate and other derivatives in high yields (Mukai, Ukon, & Kuroda, 2003).

Photo-Induced Addition Reactions

It is also significant in photo-induced addition reactions, such as the irradiation of its esters leading to various acetic-acid adducts. These reactions are useful in understanding the structural elucidation and mechanism of formation of these compounds (Leong et al., 1973).

Biocatalytic Desymmetrization

In the field of biocatalysis, it has been used in the desymmetrization processes to produce biologically active molecules. For instance, its transformation into (1S,2R)-1-(methoxycarbonyl)cyclohex-4-ene-2-carboxylic acid using recombinant pig liver esterase (Meissner et al., 2018).

properties

IUPAC Name

dimethyl cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAGRMJGUQHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884392
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-cyclohexene-1,2-dicarboxylate

CAS RN

7500-55-2
Record name 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
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Record name RP 1 (ester)
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Shiotsuki, Y Ura, T Ito, K Wada, T Kondo… - Journal of organometallic …, 2004 - Elsevier
Formal [4+2] cycloaddition of alkynes with electron-deficient alkenes, which affords 3,6-dialkyl-4-cyclohexene-1,2-dicarboxylates, was achieved using Ru(η 6 -1,3,5-cyclooctatriene)(η 2 -…
Number of citations: 16 www.sciencedirect.com
KG Bilyard, PJ Garratt, R Hunter… - The Journal of Organic …, 1982 - ACS Publications
The reactions of dilithiated dimethyl cyclohexane-1, 2-dicarboxylate (1), dimethyl 4-cyclohexene-l, 2-dicarboxylate (2), iV-substituted cyclohexane-1, 2-dicarboximides lla-c, and¿ V-…
Number of citations: 57 pubs.acs.org
S Torii, K Uneyama, H Tanaka… - The Journal of …, 1981 - ACS Publications
Selective functionalizationsof dimethyl 4-cyclohexene-l, 2-dicarboxylate (1) and acyclicolefins 5 into the corresponding epoxides 2 and 6, bromohydrins 3 and 7, and 1, 2-dibromides 4 …
Number of citations: 65 pubs.acs.org
DS Breslow, DA Simpson, BD Kramer… - Industrial & …, 1987 - ACS Publications
Discussion Ground-state oxygen is a triplet, possessing two unpaired electrons with parallel spins; this accounts for its radi-cal-like activity. Singlet oxygen, however, has its electrons …
Number of citations: 13 pubs.acs.org
P Zhang, T Wang, J Gong - CCS Chemistry, 2023 - chinesechemsoc.org
Epoxides are important chemicals and used in multiple fields. The conventional thermal-catalytic production of epoxides consumes a large amount of energy and generates abundant …
Number of citations: 4 www.chinesechemsoc.org
EJ Corey, W Su - Tetrahedron letters, 1987 - Elsevier
The reaction of the dilithio derivative of dimethyl cis-4-cyclohexen-1,2-dicarboxylate with 3-substituted propiolic acid phenyl esters proceeds via an unusual mechanistic path to …
Number of citations: 1 www.sciencedirect.com
R Kumar, N Banerjee, P Kumar… - Chemistry–A European …, 2023 - Wiley Online Library
Three‐membered carbocyclic and heterocyclic ring structures are versatile synthetic building blocks in organic synthesis with biological importance. Moreover, the inherent strain of …
TJ Bruno, BL Smith - Industrial & engineering chemistry research, 2006 - ACS Publications
In a previous paper, a number of improvements in the method and apparatus used for the measurement of distillation curves for complex hydrocarbon fluid mixtures were presented. …
Number of citations: 141 pubs.acs.org
M Inês, AJ Mendonça, AP Esteves, DI Mendonça… - Comptes Rendus …, 2009 - Elsevier
Electroepoxidation of synthetic alkenes (styrene, trans-stilbene and trans-β-methylstyrene) and of some natural terpenes (limonene, terpinolene, geraniol, α-terpinene, γ-terpinene and α…
Number of citations: 9 www.sciencedirect.com
PS Becker - Drugs of the Future, 2022 - access.portico.org
Normal hematopoietic stem cells (HSCs) reside in bone marrow niches. Interaction of murine HSCs with endothelial selectin (E-selectin) within the marrow vascular niche promotes …
Number of citations: 2 access.portico.org

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